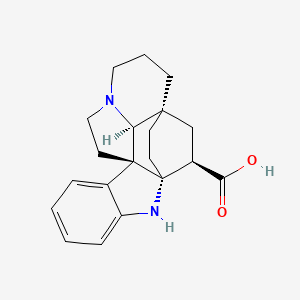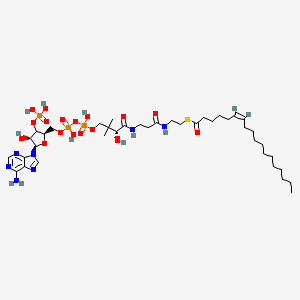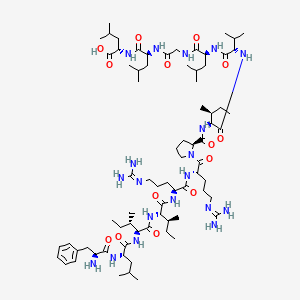
Peptide 5g
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide 5g is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, like other peptides, is designed for specific applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Peptide 5g is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group from the amino group of the amino acid. Subsequent amino acids are then added one by one through coupling reactions, with each amino acid being protected by a temporary protecting group to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of peptides like this compound is often automated using peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The use of high-quality reagents and optimized reaction conditions ensures the purity and yield of the final product .
化学反応の分析
Types of Reactions
Peptide 5g can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
Peptide 5g has a wide range of applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology: Peptides play essential roles in cell signaling, enzyme activity, and protein-protein interactions.
Medicine: Peptides are used as therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases. They can also serve as diagnostic tools and vaccines.
Industry: Peptides are used in the development of new materials, cosmetics, and food additives .
作用機序
The mechanism of action of Peptide 5g depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit the target, leading to a cascade of cellular events. The pathways involved vary depending on the peptide’s function and target .
類似化合物との比較
Peptide 5g can be compared to other peptides with similar structures and functions. Some similar compounds include:
Peptide 4g: Another synthetic peptide with a slightly different amino acid sequence.
Peptide 6g: A peptide with additional modifications for enhanced stability and activity.
This compound is unique due to its specific amino acid sequence and the modifications it may contain, which can enhance its stability, activity, and specificity for its target .
特性
分子式 |
C75H131N19O14 |
|---|---|
分子量 |
1523.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H131N19O14/c1-17-45(14)59(93-71(105)60(46(15)18-2)91-66(100)54(36-42(8)9)87-62(96)49(76)38-48-26-21-20-22-27-48)69(103)85-50(28-23-31-81-74(77)78)64(98)86-51(29-24-32-82-75(79)80)72(106)94-33-25-30-56(94)67(101)92-61(47(16)19-3)70(104)90-58(44(12)13)68(102)88-52(34-40(4)5)63(97)83-39-57(95)84-53(35-41(6)7)65(99)89-55(73(107)108)37-43(10)11/h20-22,26-27,40-47,49-56,58-61H,17-19,23-25,28-39,76H2,1-16H3,(H,83,97)(H,84,95)(H,85,103)(H,86,98)(H,87,96)(H,88,102)(H,89,99)(H,90,104)(H,91,100)(H,92,101)(H,93,105)(H,107,108)(H4,77,78,81)(H4,79,80,82)/t45-,46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-,60-,61-/m0/s1 |
InChIキー |
RYFJHQWNPBLARV-WEKFKAQSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


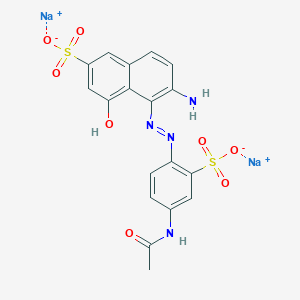
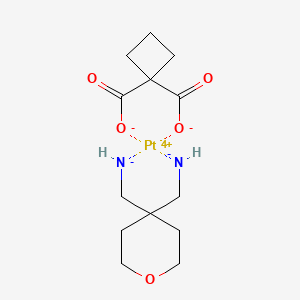
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
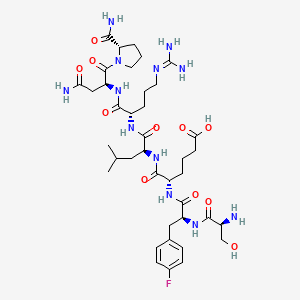
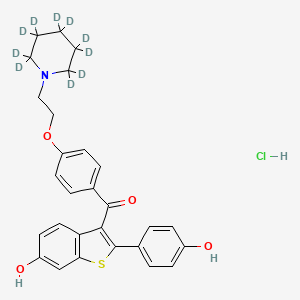

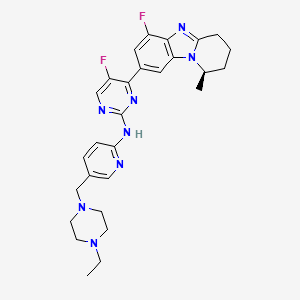


![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
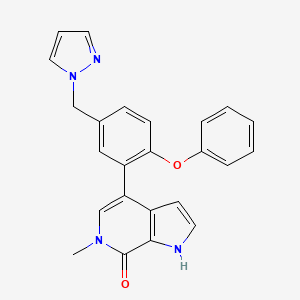
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
